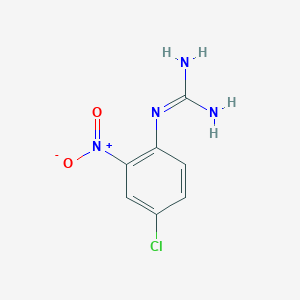![molecular formula C16H10Cl5O6P B13692476 Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)
Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a perchlorophenyl group and a phosphonooxyphenyl group connected by a butenoate linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Perchlorophenyl Group: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at specific positions.
Formation of the Phosphonooxyphenyl Group:
Coupling of the Two Groups: The final step involves the coupling of the perchlorophenyl and phosphonooxyphenyl groups through a butenoate linkage, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for cross-coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound. Substitution reactions may result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions of phosphonooxy groups with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate involves its interaction with specific molecular targets and pathways. The phosphonooxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate can be compared with other similar compounds, such as:
Phenylphosphoric Acid: This compound contains a phosphonooxy group but lacks the perchlorophenyl and butenoate linkages.
Perchlorophenyl Derivatives: These compounds contain the perchlorophenyl group but may have different functional groups attached.
Butenoate Derivatives: These compounds contain the butenoate linkage but may have different substituents on the phenyl rings.
Propriétés
Formule moléculaire |
C16H10Cl5O6P |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) 3-(4-phosphonooxyphenyl)but-2-enoate |
InChI |
InChI=1S/C16H10Cl5O6P/c1-7(8-2-4-9(5-3-8)27-28(23,24)25)6-10(22)26-16-14(20)12(18)11(17)13(19)15(16)21/h2-6H,1H3,(H2,23,24,25) |
Clé InChI |
VAWONJKNYLCABK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=CC=C(C=C2)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-[4-[6-[(4-Chloro-2-fluorobenzyl)oxy]-2-pyridyl]-3-fluorobenzyl]-1-(oxetan-2-ylmethyl)benzimidazole-6-carboxylic Acid](/img/structure/B13692397.png)

![4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)











